molecular formula C9H17ClN2O B1383683 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride CAS No. 2059932-13-5

2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride

Cat. No.: B1383683
CAS No.: 2059932-13-5
M. Wt: 204.7 g/mol
InChI Key: BWESKEVPWDGYBN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group, which is known for its unique structural and chemical properties due to the strain in its three-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride typically involves the reaction of cyclopropylmethylamine with cyclopropylacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique cyclopropyl group can impart specific properties to the resulting compounds, making it valuable in organic synthesis.

Biology: In biological research, 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to certain bioactive molecules makes it a useful tool in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its unique properties can enhance the performance of products in different applications.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can influence the binding affinity and selectivity of the compound towards these targets, leading to desired biological or chemical outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Cyclopropylmethylamine

  • Cyclopropylacetic acid

  • Other cyclopropyl-containing compounds

Uniqueness: 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride stands out due to its specific structural features, such as the presence of two cyclopropyl groups and the amide functionality. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

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Properties

IUPAC Name

2-cyclopropyl-2-(cyclopropylmethylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c10-9(12)8(7-3-4-7)11-5-6-1-2-6;/h6-8,11H,1-5H2,(H2,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWESKEVPWDGYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(C2CC2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059932-13-5
Record name 2-cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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